(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine
Overview
Description
(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine is a chiral compound with a specific stereochemistry, making it an interesting subject for research in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyoxolane and 2-methylpropylamine.
Fluorination: The hydroxyl group on the oxolane ring is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amine Introduction: The fluorinated oxolane is then reacted with 2-methylpropylamine in the presence of a suitable catalyst to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using highly efficient catalysts to improve reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing advanced purification techniques such as chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted products.
Scientific Research Applications
(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to enzymes or receptors, influencing their activity. The oxolane ring provides structural stability and influences the compound’s overall conformation, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-chloro-N-(2-methylpropyl)oxolan-3-amine: Similar structure but with a chlorine atom instead of fluorine.
(3R,4S)-4-bromo-N-(2-methylpropyl)oxolan-3-amine: Similar structure but with a bromine atom instead of fluorine.
(3R,4S)-4-iodo-N-(2-methylpropyl)oxolan-3-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c1-6(2)3-10-8-5-11-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCBZVQUKXQDGK-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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